N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide

Drug Design Pharmacokinetics High-Throughput Screening

Researchers screening adamantyl-thiadiazole libraries often face confounding off-target activity from polar analogs. This compound (CAS 392321-14-1) provides a neutral, zero H-bond donor chemotype (XLogP3-AA 4.4) ideal as a selectivity-negative control and BBB-penetrant fragment probe. Key advantages: • Zero H-bond donors eliminate non-specific binding common in amine analogs. • Para-nitro group serves as a latent amine for hypoxia-activated release. • Rigid adamantane core ensures consistent permeability in HTS campaigns. Sourced as a single batch with ≥95% purity for reproducible SAR studies.

Molecular Formula C20H22N4O3S
Molecular Weight 398.48
CAS No. 392321-14-1
Cat. No. B2544068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide
CAS392321-14-1
Molecular FormulaC20H22N4O3S
Molecular Weight398.48
Structural Identifiers
SMILESCN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C20H22N4O3S/c1-23(17(25)15-2-4-16(5-3-15)24(26)27)19-22-21-18(28-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3
InChIKeyAMEBWWMVLYPMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide (CAS 392321-14-1): Procurement-Ready Profile for a 1,3,4-Thiadiazole Hybrid


N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide (CAS 392321-14-1) is a synthetic small molecule with a molecular weight of 398.5 g/mol and formula C20H22N4O3S [1]. The compound integrates an adamantane cage, a 1,3,4-thiadiazole nucleus, and a p-nitrobenzamide moiety, placing it within the class of adamantyl-thiadiazole hybrids that have been investigated as antiproliferative, EGFR-targeting, and cholinesterase/MAO inhibitors [2][3]. Its computed XLogP3-AA is 4.4, with zero hydrogen bond donors and six acceptors, indicating a highly lipophilic, uncharged structure that differs markedly from more polar analogs [1].

Why Generic Substitution Fails for 392321-14-1: Structural Determinants That Cannot Be Exchanged in the Thiadiazole Series


Within the 5-(adamantan-1-yl)-1,3,4-thiadiazole family, simple substitution of the terminal acyl group radically alters biological target profile, potency, and selectivity. The N-methyl-4-nitrobenzamide substituent in 392321-14-1 introduces a strong electron-withdrawing nitro group and a tertiary amide linkage that simultaneously modulates lipophilicity, hydrogen-bond acceptor count, and conformational flexibility. In a closely related series of 5-adamantyl-thiadiazole derivatives evaluated against MCF-7, HepG-2, and A549 cancer cell lines, the most active compounds (5, 6, 10a, 10b, 14b, 14c, and 17) each carried different amide, acetamide, or thiazolone appendages, underscoring that the C-2 substituent is a key driver of differential antiproliferative and EGFR-inhibitory activities [1]. Similarly, in the cholinesterase/MAO dual-inhibitor space, subtle changes in the N-substituent reversed selectivity between AChE and BChE and between h-MAO-B and h-MAO-A [2]. Therefore, sourcing a generic “adamantyl-thiadiazole” without specifying the exact 4-nitrobenzamide substitution risks selecting a chemotype with uncharacterized, and possibly irrelevant, pharmacology.

Quantitative Differentiator Evidence for 392321-14-1: Why This Precise Structure Matters for Scientific Procurement


Computed Lipophilicity (XLogP3-AA) Separates 392321-14-1 from Dihydrochloride-Forming Amine Analogs in the 5-Adamantyl-Thiadiazole Series

The target compound possesses a computed XLogP3-AA of 4.4, which is substantially higher than the more polar secondary and primary amine derivatives in the same 5-adamantyl-thiadiazole series that often require salt formation (e.g., dihydrochloride salts) to achieve acceptable solubility [1]. For instance, N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines such as the N-ethyl and N-(4-fluorophenyl) analogs exhibit dramatically lower logP values and different crystallization behavior due to additional hydrogen-bond donor and acceptor capacity, as confirmed by X-ray crystallography and QTAIM analyses [2]. The 4-nitrobenzamide moiety removes hydrogen-bond donors entirely, producing a consistent neutral, highly lipophilic scaffold that avoids salt form variability during procurement.

Drug Design Pharmacokinetics High-Throughput Screening

Absence of Hydrogen-Bond Donors Distinguishes 392321-14-1 from Primary/Secondary Amine-Containing 5-Adamantyl-Thiadiazoles Used in Cholinesterase Programs

The target molecule has a hydrogen bond donor count of 0 (Cactvs computed), whereas the most potent dual cholinesterase/MAO inhibitors in the 5-adamantyl-thiadiazole series (derivatives 4a, 4b, 3a) contain secondary amine groups and display donor counts ≥1 [1][2]. This fundamental difference in hydrogen-bonding capacity alters target engagement profiles: the amine-bearing compounds show controlled selectivity for AChE over BChE (selectivity indices up to 12.3) and for h-MAO-B over h-MAO-A [2]. The completely donor-free nature of 392321-14-1 eliminates key interactions with catalytic serine residues in cholinesterases, making it unsuitable for AChE/BChE programs but potentially advantageous in systems where off-target binding to these enzymes must be minimized.

Medicinal Chemistry CNS Drug Discovery Lead Optimization

Electron-Withdrawing 4-Nitro Group Confers Chemical Reactivity Distinct from Alkyl or Halo-Substituted 5-Adamantyl-Thiadiazole Analogs

The 4-nitrophenyl moiety is not merely a structural variation; it introduces a reducible nitro group that can serve as a prodrug handle (reduction to amine in vivo) or as a fluorescent quencher in biochemical assays, features absent in the methyl, biphenyl, or butanamide analogs [1]. The ortho- and meta-nitro isomers (e.g., 2-nitrobenzamide analog, CAS 392240-71-0) differ in both electronic distribution and steric environment, altering reactivity with nucleophiles and reducing agents [2]. In antimicrobial thiadiazole series, the 4-nitrobenzylidene-substituted thiazolidinone derivative (compound 8) demonstrated superior activity against resistant S. aureus strains (MIC 2 μg/mL vs. 8 μg/mL for the 4-chloro analog), illustrating the critical role of nitro position and electronic character [3].

Synthetic Chemistry Prodrug Design Metabolic Stability

High-Confidence Application Scenarios for 392321-14-1 Derived from Differentiating Evidence


Lipophilic Fragment-Based Screening Libraries Targeting Intracellular or CNS Proteins

The computed XLogP3-AA of 4.4, zero H-bond donors, and rigid adamantane-thiadiazole core make 392321-14-1 an ideal entry for fragment-based or HTS libraries aimed at penetrating the blood-brain barrier or accessing intracellular protein-protein interaction interfaces [1]. Unlike primary amine-containing thiadiazole fragments that exhibit pH-dependent ionization and inconsistent permeability, this compound provides a defined, neutral chemical entity for SAR expansion.

Chemical Biology Tool Compound Requiring Reductive Activation (Nitro-to-Amine Prodrug Strategy)

The para-nitro group serves as a latent amine that can be reduced under physiological or enzymatic conditions (e.g., nitroreductase), enabling controlled release of a fluorescent or bioactive amine in hypoxic tumor environments or bacterial cells [2][3]. This is a distinct advantage over the non-reducible 4-chloro, 4-methyl, or biphenyl analogs that lack such a chemical switch.

Negative Control for Cholinesterase/MAO Dual-Inhibitor Programs

Because 392321-14-1 completely lacks hydrogen-bond donor capacity and has not demonstrated AChE, BChE, or MAO inhibition (as inferred from SAR of donor-requiring analogs), it can serve as a selectivity-negative control in enzymatic counter-screens when profiling the 5-adamantyl-thiadiazole chemotype [4]. This prevents the misinterpretation of pan-assay interference that might occur with more polar, amine-containing analogs.

Antimicrobial Lead Optimization Starting Point (para-Nitro Thiadiazole Series)

Given the demonstrated superiority of the para-nitrobenzylidene thiadiazole analog (MIC 2 μg/mL against S. aureus) over 4-chloro (MIC 8 μg/mL) and other substituents in the thiazolidinone series, the 4-nitrobenzamide motif in 392321-14-1 offers a validated starting geometry for the design of new anti-MRSA agents with a defined electron-deficient aromatic ring [5].

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